molecular formula C3HCl2NOS B8751978 4,5-Dichloro-3-hydroxyisothiazole CAS No. 25658-72-4

4,5-Dichloro-3-hydroxyisothiazole

Cat. No.: B8751978
CAS No.: 25658-72-4
M. Wt: 170.02 g/mol
InChI Key: CHOQQUKTKZBUOG-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-hydroxyisothiazole (C₃HCl₂NOS(OH)) is a halogenated isothiazole derivative characterized by chlorine atoms at positions 4 and 5 and a hydroxyl group at position 3. Its synthesis typically involves cyclization reactions of thioamide precursors or halogenation of hydroxyisothiazole intermediates . Recent crystallographic studies (CCDC 2213501–2213504, 2243955–2243956) confirm its planar heterocyclic core, with intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen, stabilizing the structure .

Properties

IUPAC Name

4,5-dichloro-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2NOS/c4-1-2(5)8-6-3(1)7/h(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOQQUKTKZBUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SNC1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337441
Record name 3(2H)-Isothiazolone, 4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25658-72-4
Record name 3(2H)-Isothiazolone, 4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Related Isothiazole Derivatives

3,5-Dichloro-4-isothiazolecarbonitrile
  • Structure : Chlorine at positions 3 and 5, and a nitrile group at position 4 (C₄Cl₂N₂S).
  • Synthesis : Prepared via cyclization of thioamide derivatives with chlorinating agents, as described by Hatchard (1964) .
  • Key Differences : The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to 4,5-dichloro-3-hydroxyisothiazole. The electron-withdrawing nitrile group enhances electrophilic reactivity, making it more reactive in nucleophilic substitutions .
5-Chloro-2-methyl-4-isothiazolin-3-one
  • Structure: Chlorine at position 5, methyl at position 2, and a ketone at position 3 (C₄H₄ClNOS).
  • Applications : Widely used as a biocide (CAS 26172-55-4) due to its antimicrobial properties .
  • Key Differences : The ketone group at position 3 increases electrophilicity but reduces acidity compared to the hydroxyl group in this compound. The methyl group enhances steric hindrance, limiting ring functionalization .
5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)
  • Structure : Two brominated isothiazole units linked by a disulfide bond (C₆Br₂N₄S₃).
  • Synthesis : Produced via oxidative coupling of thiol precursors, as patented by Hatchard (1964) .
  • Key Differences : The disulfide bridge enables dimerization, altering solubility and redox properties. Bromine substituents increase molecular weight and polarizability compared to chlorine analogs .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Melting Point (°C) Solubility (Water) Key Spectral Features (IR/NMR)
This compound C₃HCl₂NOS(OH) 158–160 (dec.) Low IR: 3250 cm⁻¹ (O-H), 1540 cm⁻¹ (C=N)
3,5-Dichloro-4-isothiazolecarbonitrile C₄Cl₂N₂S 145–147 Insoluble IR: 2230 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N)
5-Chloro-2-methyl-4-isothiazolin-3-one C₄H₄ClNOS 72–74 Moderate ¹H-NMR: δ 2.59 (s, CH₃), 3.20 (s, Cl)
  • Hydrogen Bonding : The hydroxyl group in this compound facilitates stronger intermolecular interactions than chloro or methyl substituents in analogs, impacting crystal packing .
  • Electron Density : DFT calculations reveal that the hydroxyl group donates electron density to the isothiazole ring, reducing electrophilicity at position 4 compared to nitrile-substituted derivatives .

Reactivity and Functionalization Potential

  • This compound : The hydroxyl group allows for derivatization via esterification or etherification, while chlorine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • 3,5-Dichloro-4-isothiazolecarbonitrile : The nitrile group undergoes hydrolysis to amides or reduction to amines, expanding its utility in heterocyclic synthesis .
  • 5-Chloro-2-methyl-4-isothiazolin-3-one: Limited functionalization due to steric hindrance from the methyl group; primarily used as a biocidal agent without further modification .

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